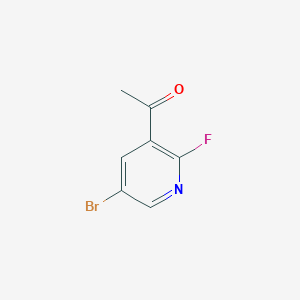

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEVXGZFBVJCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653947 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-74-1 | |

| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a pyridine ring substituted with bromine and fluorine, which enhances its biological activity by allowing interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 233.04 g/mol

- Structure : The presence of halogen atoms (bromine and fluorine) contributes to its reactivity and stability, making it a valuable candidate for drug development and synthetic applications.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with specific enzymes and receptors. The following sections detail its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Fluorinated pyridine derivatives, including this compound, have demonstrated efficacy against various bacterial strains. The halogen substituents enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial potency.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation. Studies indicate that it may affect various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

Research has shown that this compound exhibits selective cytotoxicity against certain cancer cell lines:

- Cell Line : HepG2 (liver cancer)

- IC : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway.

- Cell Line : MCF7 (breast cancer)

- IC : 20 µM

- Mechanism : Cell cycle arrest at the G1 phase.

These findings suggest that the compound could serve as a lead structure for the development of novel anticancer agents.

Enzyme Inhibition Studies

The interaction of this compound with various enzymes has been a focal point in understanding its biological activity. Notably, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.

Table 2: Enzyme Inhibition Data

These results indicate that the compound's halogen substitutions significantly enhance its binding affinity to these enzymes, making it a candidate for further investigation in drug design.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Halogen Effects :

- Fluorine (in 1111637-74-1) provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to chlorine (886365-47-5) or methyl groups (1256823-89-8) .

- Bromine at position 5 is conserved across analogues, facilitating Suzuki-Miyaura cross-coupling reactions (e.g., in ).

Lipophilicity :

- The chloro-methyl derivative (1190198-15-2) has the highest XLogP3 (2.6), suggesting greater membrane permeability, while the fluorine-containing compound (1111637-74-1) balances lipophilicity and metabolic stability .

Synthetic Accessibility :

- Fluorination often requires specialized reagents (e.g., Selectfluor), whereas chlorination or methylation can be achieved via simpler methods (e.g., N-bromosuccinimide for bromination in ).

Commercial and Industrial Considerations

- Pricing: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (886365-47-5) costs $400/g, reflecting its niche applications, whereas 1111637-74-1 is more affordable due to bulk production for pharmaceuticals .

- Regulatory Compliance : Fluorinated compounds often require stringent REACH/ISO certification, impacting their supply chain ().

Vorbereitungsmethoden

Grignard Reaction from Pyridine-2-Carbonitrile Derivatives

One of the most effective and documented methods for synthesizing this compound involves the use of a Grignard reagent on a pyridine-2-carbonitrile precursor.

- Starting Material: 5-Bromo-3-fluoro-pyridine-2-carbonitrile.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Reagent: Methylmagnesium chloride (MeMgCl), a methyl Grignard reagent.

- Conditions: The reaction mixture is cooled to 0 °C under nitrogen atmosphere. MeMgCl is added dropwise and stirred at 0 °C for about 15 minutes.

- Work-up: The reaction mixture is then cannulated into an aqueous hydrochloric acid solution (3 M HCl) at 0 °C and stirred for 16 hours while warming to room temperature.

- Extraction: The product is extracted into ethyl acetate, dried, and purified.

Yield: Approximately 93% yield reported.

This method allows the conversion of the nitrile group to the corresponding ethanone via nucleophilic addition of the methyl group, followed by acidic hydrolysis.

Synthesis via N-Methoxy-N-Methylbenzamide Intermediate and Grignard Reagent

A patented method for a closely related compound, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, involves:

- Starting from 4-chloro-2-fluorobenzoic acid, brominated to 5-bromo-4-chloro-2-fluorobenzoic acid.

- Conversion to the corresponding N-methoxy-N-methylbenzamide intermediate using N,O-dimethylhydroxylamine hydrochloride.

- Reaction of this intermediate with methyl Grignard reagent to yield the target ethanone.

This method is notable for high yield (~80-95%), absence of isomeric by-products, and suitability for scale-up. While this exact procedure is for a phenyl analog, similar strategies can be adapted for pyridine derivatives.

Condensation with Sulfinamides for Derivative Preparation

Although focused on derivatives, the condensation of this compound with (R)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide in THF under reflux for 2 hours demonstrates the availability and reactivity of the ethanone compound for further synthetic elaboration.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-3-fluoro-pyridine-2-carbonitrile | MeMgCl in THF at 0 °C, then 3 M HCl aqueous | Grignard addition + hydrolysis | 93 | High yield, inert atmosphere required |

| 2 | Pyridine derivatives | NBS bromination, Friedel-Crafts acylation with acetyl chloride + AlCl3 | Halogenation + Acylation | Not specified | Multi-step, industrially scalable |

| 3 | 5-Bromo-4-chloro-2-fluorobenzoic acid | Conversion to N-methoxy-N-methylbenzamide, then MeMgBr in ether/THF | Amidation + Grignard addition | ~80-95 | High purity, no isomer by-products |

| 4 | This compound | (R)-2-methylpropane-2-sulfinamide + Ti(OEt)4 in THF reflux | Condensation for derivatives | 99 | Demonstrates reactivity of ethanone group |

Analytical and Purification Notes

- Purification is typically achieved by silica gel chromatography or preparative HPLC depending on the scale.

- Drying agents such as anhydrous sodium sulfate are used to remove moisture from organic layers.

- Reaction monitoring is performed by LC-MS or NMR to confirm product formation and purity.

- Control of reaction temperature and inert atmosphere (nitrogen) is critical to avoid side reactions and degradation.

Q & A

Basic: What are the common synthetic routes for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in laboratory settings?

Methodological Answer:

The synthesis typically involves functionalizing a pre-halogenated pyridine scaffold. A common approach is the Friedel-Crafts acylation of 5-bromo-2-fluoropyridine using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, nucleophilic substitution on 3-acetylpyridine derivatives can introduce bromine and fluorine groups under controlled conditions. Reaction optimization often employs bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as DMF or THF . Purification is achieved via column chromatography or recrystallization, with purity confirmed by NMR and melting point analysis .

Basic: How is the purity of this compound assessed and optimized?

Methodological Answer:

Purity assessment combines analytical techniques:

- Chromatography : HPLC or GC-MS to quantify impurities.

- Spectroscopy : ¹H/¹³C NMR to verify structural integrity and detect residual solvents.

- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination to confirm crystallinity .

Optimization involves iterative recrystallization using solvent pairs (e.g., ethanol/water) or gradient sublimation under reduced pressure. High-purity grades (>99%) may require preparative HPLC with C18 columns .

Advanced: What strategies resolve contradictions in reported crystallographic data for halogenated pyridinyl ethanones?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, space groups) are addressed by:

- Multi-Software Validation : Cross-refining data using SHELXL (for small molecules) and PHENIX (for twinned crystals) .

- Enantiomorph-Polarity Analysis : Applying Flack’s x parameter to distinguish centrosymmetric ambiguities, which is less error-prone than Rogers’ η for near-symmetric structures .

- Data Deposition : Reanalyzing raw diffraction data from repositories like the Cambridge Structural Database (CSD) to verify outliers.

Advanced: How do bromine and fluorine substituents influence the electronic properties and reactivity of pyridinyl ethanones?

Methodological Answer:

The electron-withdrawing nature of Br and F substituents:

- Directs Electrophilic Substitution : Fluorine at the 2-position deactivates the pyridine ring, favoring reactivity at the 4-position. Bromine at the 5-position enhances susceptibility to Suzuki-Miyaura cross-coupling .

- Modulates Acidity : The ketone group’s α-hydrogens become more acidic (pKa ~18-20), enabling enolate formation for C–C bond formation .

- Stabilizes Intermediates : Halogens increase resonance stabilization in transition states, as evidenced by DFT calculations in related trifluoromethylpyridines .

Advanced: What methodological approaches study this compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- In Vitro Assays : Competitive inhibition kinetics (e.g., IC₅₀ determination) using fluorogenic substrates for target enzymes like kinases or cytochrome P450 .

- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding modes, validated by mutagenesis studies on active-site residues .

- Structure-Activity Relationships (SAR) : Synthesizing analogs (e.g., replacing Br with Cl or CF₃) to correlate substituent effects with inhibitory potency .

Advanced: How is stereochemical integrity maintained during derivatization of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL in asymmetric synthesis to control configuration at α-carbonyl positions .

- Dynamic Resolution : Kinetic resolution via lipase-catalyzed acyl transfer in biphasic systems (e.g., hexane/water) .

- X-ray Crystallography : Absolute configuration confirmation using anomalous dispersion effects in SHELXL-refined structures .

Advanced: What analytical challenges arise in characterizing halogenated pyridinyl ethanones, and how are they mitigated?

Methodological Answer:

- Mass Spectrometry Fragmentation : Halogens (Br, F) cause complex fragmentation patterns. High-resolution MS (HRMS-ESI/Q-TOF) distinguishes isotopic clusters .

- NMR Signal Overlap : ¹⁹F NMR (470 MHz) decouples fluorine-proton interactions, while 2D COSY resolves crowded aromatic regions .

- Thermal Degradation : TGA-FTIR monitors decomposition pathways, guiding storage conditions (e.g., inert atmosphere, −20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.